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molecular formula C8H9Cl3O2Te B8679593 3,4-Dimethoxyphenyltellurium trichloride

3,4-Dimethoxyphenyltellurium trichloride

Cat. No. B8679593
M. Wt: 371.1 g/mol
InChI Key: FLUDDRSOOUBKTI-UHFFFAOYSA-N
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Patent
US04661438

Procedure details

1,2-Dimethoxybenzene (veratrole, 13.8 g=0.1 mole) and tellurium tetrachloride (26.9 g=0.1 mole) were heated in chloroform (120 ml) for 2 hours under reflux and with stirring. After 30 minutes yellow crystals started to precipitate. The product (25.2 g, 67.9% of theory) was collected by filtration and dried in a vacuum oven, m.p. 162°-163° C. (dec. with gas evolution). The mass spectra were in agreement with that of the structural formula.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[Te:11](Cl)([Cl:14])([Cl:13])[Cl:12]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([Te:11]([Cl:14])([Cl:13])[Cl:12])[CH:6]=[CH:5][C:4]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
26.9 g
Type
reactant
Smiles
[Te](Cl)(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
The product (25.2 g, 67.9% of theory) was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven, m.p. 162°-163° C. (dec. with gas evolution)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C(C=CC1OC)[Te](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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